Chloromethyl dichloroacetate
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Overview
Description
Chloromethyl 2,2-dichloroacetate is an organic compound with the molecular formula C₃H₃Cl₃O₂
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 2,2-dichloroacetate can be synthesized through the reaction of dichloroacetyl chloride with methanol in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to control the exothermic nature of the process . Another method involves the reaction of dichloroacetic acid with chloromethyl methyl ether under acidic conditions .
Industrial Production Methods
Industrial production of chloromethyl 2,2-dichloroacetate often involves the use of large-scale reactors where dichloroacetyl chloride is reacted with methanol. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 2,2-dichloroacetate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.
Oxidation Reactions: It can be oxidized to form dichloroacetic acid derivatives.
Reduction Reactions: It can be reduced to form chloromethyl acetate.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous ether.
Major Products Formed
Substitution: Formation of esters and amides.
Oxidation: Formation of dichloroacetic acid.
Reduction: Formation of chloromethyl acetate.
Scientific Research Applications
Chloromethyl 2,2-dichloroacetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular metabolism and enzyme inhibition.
Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The primary mechanism of action of chloromethyl 2,2-dichloroacetate involves the inhibition of pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which shifts cellular metabolism from glycolysis to oxidative phosphorylation. This metabolic shift can induce apoptosis in cancer cells by disrupting their energy production pathways .
Comparison with Similar Compounds
Similar Compounds
Dichloroacetic Acid: Shares the dichloroacetate moiety but lacks the chloromethyl group.
Chloromethyl Acetate: Similar structure but lacks the dichloro groups.
Methyl Dichloroacetate: Similar ester structure but with a methyl group instead of a chloromethyl group.
Uniqueness
Chloromethyl 2,2-dichloroacetate is unique due to its combination of chloromethyl and dichloroacetate groups, which confer distinct reactivity and biological activity. Its ability to inhibit pyruvate dehydrogenase kinase makes it particularly interesting for cancer research .
Properties
CAS No. |
3338-76-9 |
---|---|
Molecular Formula |
C3H3Cl3O2 |
Molecular Weight |
177.41 g/mol |
IUPAC Name |
chloromethyl 2,2-dichloroacetate |
InChI |
InChI=1S/C3H3Cl3O2/c4-1-8-3(7)2(5)6/h2H,1H2 |
InChI Key |
FVCUMUOCIBFJLZ-UHFFFAOYSA-N |
Canonical SMILES |
C(OC(=O)C(Cl)Cl)Cl |
Origin of Product |
United States |
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